molecular formula C16H20O3 B12582936 Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate CAS No. 646533-95-1

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate

Cat. No.: B12582936
CAS No.: 646533-95-1
M. Wt: 260.33 g/mol
InChI Key: TXZPWDHXQYWUDK-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate is a specialized ester compound designed for use as a key synthetic intermediate in advanced organic chemistry research. This molecule integrates multiple functional groups, including a ketone and an aromatic ring, making it a versatile building block for constructing complex molecular architectures . Its structure suggests potential application in the development of novel polymers and coatings. Related esters in its chemical family are recognized for their utility as reactive coalescents in waterborne coating compositions, where they facilitate film formation without compromising the final hardness of the material . Researchers may employ this compound in multi-step synthetic routes, such as the construction of complex enoates from simpler esters like ethyl propionate . Its specific reactivity allows for further chemical modifications at the ketone and ester functionalities, enabling its incorporation into larger target molecules. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

646533-95-1

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate

InChI

InChI=1S/C16H20O3/c1-5-19-15(18)16(3,4)14(17)12(2)11-13-9-7-6-8-10-13/h6-11H,5H2,1-4H3

InChI Key

TXZPWDHXQYWUDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Grignard Reaction Method

One effective method involves the use of a Grignard reagent. The general steps are as follows:

  • Formation of Grignard Reagent :

    • React beta-bromophenylethane with magnesium in anhydrous ether (e.g., methyl tert-butyl ether) to form the Grignard reagent.
    • The reaction conditions typically require a temperature range of 30 to 60 °C and can take between 1 to 12 hours for completion.
  • Addition Reaction :

    • The Grignard reagent is then reacted with diethyl oxalate at low temperatures (−30 to 50 °C) to yield the desired product.
    • The entire process is reported to achieve yields greater than 80% under optimized conditions.

Aldol Condensation Method

Another synthetic route involves aldol condensation, which can be summarized as follows:

  • Aldol Reaction :

    • Phenyl aldehyde is reacted with pyruvic acid in the presence of a base (e.g., potassium hydroxide) to produce 4-phenyl-2-oxo-3-butenoic acid.
  • Esterification and Reduction :

    • The resulting acid undergoes esterification to form the corresponding ethyl ester, followed by reduction using palladium chloride to yield this compound.
    • This method has been noted for a total recovery rate of approximately 69%.

Acetic Anhydride Route

This method utilizes acetic anhydride as a reagent:

  • Condensation :

    • Starting from phenyl aldehyde, condensation with acetic anhydride leads to phenylpropionic acid ethyl ester.
  • Condensation with Oxalic Acid :

    • Further reaction with diethyl oxalate generates a benzyl oxosuccinate intermediate, which is hydrolyzed and esterified to yield the final product.

Comparative Analysis of Methods

The table below summarizes key aspects of each preparation method for this compound:

Method Key Steps Yield (%) Advantages Disadvantages
Grignard Reaction Formation of Grignard reagent; addition >80 High yield; short synthesis time Sensitive to moisture
Aldol Condensation Aldol reaction; esterification; reduction ~69 Established method Multiple steps
Acetic Anhydride Route Condensation; further reactions Variable Versatile starting materials Lower yield; more steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate has been studied for its potential biological activities:

  • Anti-cancer Activity :
    • A study demonstrated that this compound reduces the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Anti-inflammatory Effects :
    • Research indicated that the compound inhibits the production of inflammatory mediators in macrophages. Results showed a significant reduction in nitric oxide production upon treatment .

Case Study 1: Anti-cancer Efficacy

In vitro studies were conducted to evaluate the anti-cancer properties of this compound against several cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines.

Case Study 2: Anti-inflammatory Mechanism

A study focused on macrophages treated with this compound:

  • Methodology : Macrophages were stimulated with lipopolysaccharides (LPS) in the presence of varying concentrations of the compound.
  • Results : There was a dose-dependent decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in substituent patterns, stereochemistry, or backbone modifications. Key comparisons are outlined below:

Table 1: Structural Comparison of Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate and Analogs
Compound Name Substituents (Positions) Key Structural Features Notable Differences
This compound 2,2,4-trimethyl; 3-oxo; 5-phenyl Branched alkyl groups, conjugated keto-ester High steric hindrance at C2 and C4
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate 2,2-diethyl; 3-oxo; 5-phenyl Longer ethyl substituents at C2 Reduced steric bulk vs. trimethyl
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate No alkyl groups at C2 or C4; 3-oxo; 5-phenyl Linear backbone, minimal steric hindrance Higher conformational flexibility
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy; diphenyl; triple bond Alkyne backbone, diphenyl substituents Alkyne reactivity, distinct electronic profile

Reactivity and Functional Group Analysis

  • Keto-Enol Tautomerism: The 3-oxo group in this compound enables keto-enol tautomerism, a feature shared with analogs like Ethyl (4E)-3-oxo-5-phenylpent-4-enoate . However, steric hindrance from the 2,2,4-trimethyl groups may suppress enolization compared to less substituted analogs.
  • Electrophilic Reactivity: The α,β-unsaturated ester system (conjugated keto-ester) allows for Michael additions or Diels-Alder reactions, similar to other β-keto esters. The phenyl group at C5 enhances resonance stabilization, as seen in Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate .

Crystallographic and Conformational Studies

  • Ring Puckering and Hydrogen Bonding: Analogs with flexible backbones (e.g., Ethyl (4E)-3-oxo-5-phenylpent-4-enoate) may adopt varied conformations, whereas bulky substituents in the target compound likely enforce rigid, planar geometries .

Biological Activity

Ethyl 2,2,4-trimethyl-3-oxo-5-phenylpent-4-enoate (CAS No. 646533-95-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a phenyl group, a keto group, and an enoate moiety. Its molecular formula is C16H20O3C_{16}H_{20}O_3, with a molecular weight of approximately 260.33 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

PropertyValue
CAS Number 646533-95-1
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name This compound

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially modulating their activity. Specific studies have suggested that it could act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment.

Anti-inflammatory and Anticancer Properties

The compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways associated with cell survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in inflammatory responses or tumor growth. This inhibition could lead to a decrease in pro-inflammatory cytokines or cancer cell viability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-cancer Study : A study demonstrated that the compound reduced the viability of several cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Anti-inflammatory Activity : Another research project focused on the compound's ability to inhibit the production of inflammatory mediators in macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with this compound.

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